molecular formula C14H16N6S B1453435 6-Piperazin-1-yl-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1204297-43-7

6-Piperazin-1-yl-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1453435
M. Wt: 300.38 g/mol
InChI Key: IXPQIIWMFSTVLY-UHFFFAOYSA-N
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Description

6-Piperazin-1-yl-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with a complex structure. It combines a triazolo ring system with a thiophene moiety, making it an intriguing scaffold for drug design and development. The compound’s ability to form hydrogen bonds and interact with target receptors contributes to its pharmacological significance.



Synthesis Analysis

The synthesis of this compound involves intricate steps, including the fusion of a five-membered triazole ring with a six-membered thiadiazine ring. Various synthetic approaches have been explored to obtain derivatives of triazolothiadiazine. Researchers have investigated different reaction conditions, reagents, and catalysts to achieve efficient and selective synthesis.



Molecular Structure Analysis

The molecular structure of 6-Piperazin-1-yl-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine consists of a fused triazolo-thiadiazine core. The dihydrothiadiazine ring is connected to a triazole ring, which further links to a pyridazine ring. The arrangement of substituents around this core influences its bioactivity.



Chemical Reactions Analysis

The compound’s reactivity and chemical transformations are essential for understanding its behavior. Researchers have explored its reactions with various reagents, such as nucleophiles, electrophiles, and oxidizing agents. These reactions can lead to the synthesis of novel derivatives with altered properties.



Physical And Chemical Properties Analysis

The compound’s physical properties include its melting point, solubility, and stability. Its chemical properties involve its behavior under different conditions, such as pH, temperature, and light exposure. These properties impact its formulation, storage, and administration.


Safety And Hazards

Safety assessments are crucial to evaluate potential risks associated with the compound. Researchers must investigate its toxicity, side effects, and potential interactions with other drugs. Animal studies and in vitro assays can provide valuable insights into its safety profile.


Future Directions

Future research should focus on:



  • Biological Evaluation : Conducting in vitro and in vivo studies to assess its pharmacological activities.

  • Structure–Activity Relationship (SAR) : Investigating how structural modifications affect its bioactivity.

  • Pharmacokinetics : Studying its absorption, distribution, metabolism, and excretion.

  • Clinical Trials : Exploring its therapeutic potential in treating multifunctional diseases.


properties

IUPAC Name

6-piperazin-1-yl-3-(thiophen-2-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6S/c1-2-11(21-9-1)10-14-17-16-12-3-4-13(18-20(12)14)19-7-5-15-6-8-19/h1-4,9,15H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPQIIWMFSTVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN3C(=NN=C3CC4=CC=CS4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301158247
Record name 6-(1-Piperazinyl)-3-(2-thienylmethyl)-1,2,4-triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301158247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Piperazin-1-yl-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine

CAS RN

1204297-43-7
Record name 6-(1-Piperazinyl)-3-(2-thienylmethyl)-1,2,4-triazolo[4,3-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204297-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1-Piperazinyl)-3-(2-thienylmethyl)-1,2,4-triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301158247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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